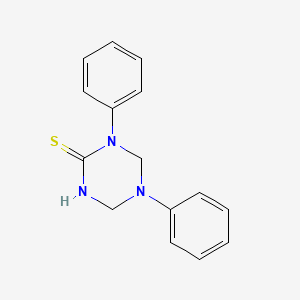
1,5-Diphényl-1,3,5-triazinane-2-thione
Vue d'ensemble
Description
1,5-Diphenyl-1,3,5-triazinane-2-thione is a triazine derivative known for its unique chemical structure and properties. This compound has garnered attention due to its potential applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science. Its structure consists of a triazine ring with two phenyl groups and a thione group, which contribute to its distinctive chemical behavior.
Applications De Recherche Scientifique
1,5-Diphenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Corrosion Inhibition: It is used as a high-efficiency corrosion inhibitor for carbon steel in the oil production industry.
Pharmaceuticals: The compound’s unique structure and reactivity make it a potential candidate for drug development and other pharmaceutical applications.
Materials Science: It is also explored for its potential use in the synthesis of advanced materials with specific properties, such as enhanced mechanical strength and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1,3,5-triazinane-2-thione can be synthesized through a one-step synthetic process. The synthesis involves the reaction of appropriate precursors under controlled conditions to form the desired compound. For instance, it can be synthesized by reacting 1,3,5-triazine derivatives with suitable thiol compounds .
Industrial Production Methods
In industrial settings, the production of 1,5-diphenyl-1,3,5-triazinane-2-thione may involve optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific solvents to facilitate the reaction and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The phenyl groups and the thione group can participate in substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .
Mécanisme D'action
The mechanism by which 1,5-diphenyl-1,3,5-triazinane-2-thione exerts its effects involves its adsorption onto surfaces and interaction with molecular targets. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface through its phenyl and thione groups, forming a protective layer that prevents further corrosion. The presence of phenyl rings enhances its hydrophobicity and facilitates strong adsorption through π-electron interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones: These compounds have similar triazine rings but differ in the number and type of substituents on the ring.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound has allyl groups instead of phenyl groups and an oxygen atom instead of a thione group.
Uniqueness
1,5-Diphenyl-1,3,5-triazinane-2-thione is unique due to its specific combination of phenyl and thione groups, which confer distinct chemical properties and reactivity. Its strong adsorption capabilities and hydrophobic nature make it particularly effective as a corrosion inhibitor compared to other similar compounds .
Propriétés
IUPAC Name |
1,5-diphenyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOZUCIEORERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)
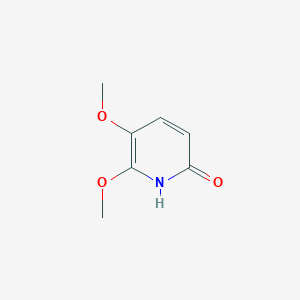

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)
![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)
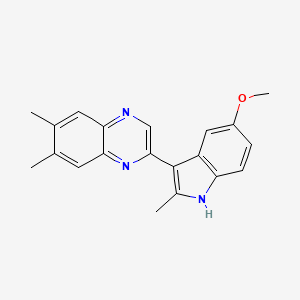

![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)
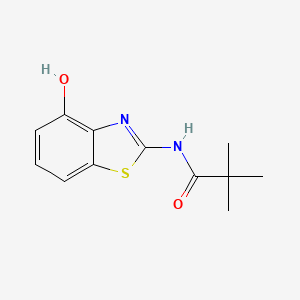
![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)
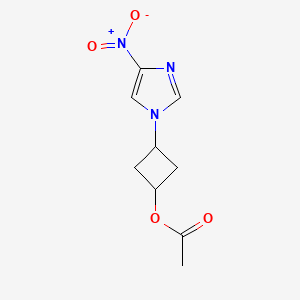
![tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1402800.png)
